![molecular formula C16H18N2OS2 B5035525 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC is a member of the carbonothioyl family of compounds and is synthesized using a specific method.
作用机制
BPTC's mechanism of action involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the development of inflammation. BPTC also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, BPTC can potentially reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
BPTC has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases. BPTC has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, BPTC has been found to have anti-viral activity against certain viruses.
实验室实验的优点和局限性
One advantage of using BPTC in lab experiments is its specificity for certain enzymes and proteins. BPTC's ability to selectively inhibit COX-2 and HDACs makes it a useful tool for studying the role of these enzymes in disease development. However, one limitation of using BPTC is its potential toxicity. BPTC has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for BPTC research. One area of interest is the development of BPTC analogs with improved specificity and reduced toxicity. Another area of research is the development of BPTC-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand BPTC's mechanism of action and its potential therapeutic applications.
Conclusion:
In conclusion, BPTC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC's specificity for certain enzymes and proteins makes it a useful tool for studying the role of these enzymes in disease development. However, its potential toxicity can limit its use in certain experiments. Future research on BPTC is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
BPTC is synthesized using a multi-step process that involves the reaction of 4-sec-butylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-bromo-thiophene-3-carboxylic acid to yield BPTC. The purity of the final product is determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
BPTC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BPTC has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
属性
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-11(2)12-6-8-13(9-7-12)17-16(20)18-15(19)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPODGOYZBLQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)
![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
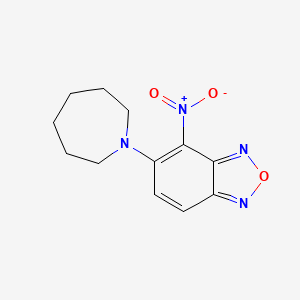
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)
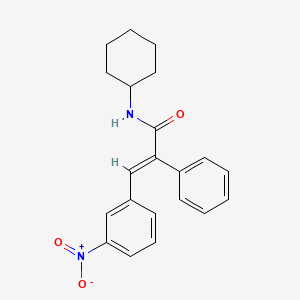
![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
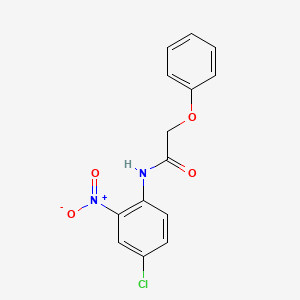
![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)
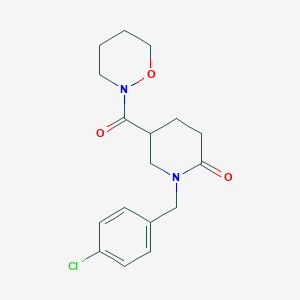

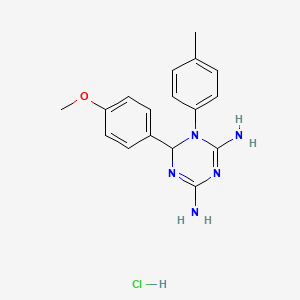
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)